4-O-Ethylthymidine
Overview
Description
4-O-Ethylthymidine is a modified nucleoside derived from thymidine, where an ethyl group is attached to the oxygen atom at the fourth position of the thymine base. This compound is of significant interest due to its mutagenic properties and its role in studying DNA alkylation and repair mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Ethylthymidine typically involves the protection of the 3’-hydroxyl group of thymidine using a trimethylsilyl group. The 4-position of thymidine is then alkylated using ethylating agents such as sodium ethoxide. The protected intermediate is subsequently deprotected to yield this compound .
Industrial Production Methods: These methods ensure high purity and yield, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-O-Ethylthymidine undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like alkyl halides or nucleophiles are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethylthymine derivatives, while substitution reactions can produce a variety of alkylated thymidine analogs .
Scientific Research Applications
4-O-Ethylthymidine has several scientific research applications:
Chemistry: It is used to study the effects of alkylation on nucleosides and nucleotides.
Biology: It serves as a model compound to investigate DNA damage and repair mechanisms.
Medicine: It is used in research related to mutagenesis and carcinogenesis.
Industry: It is utilized in the synthesis of modified oligonucleotides for various applications .
Mechanism of Action
4-O-Ethylthymidine exerts its effects by incorporating into DNA and causing alkylation at the fourth position of thymine. This modification can interfere with DNA replication and repair processes, leading to mutations. The compound is recognized by DNA polymerases, which may misincorporate nucleotides opposite the modified base, resulting in mutagenesis .
Comparison with Similar Compounds
4-O-Methylthymidine: Similar to 4-O-Ethylthymidine but with a methyl group instead of an ethyl group.
O2-Ethylthymidine: Ethylation occurs at the second oxygen position of thymine.
N3-Ethylthymidine: Ethylation occurs at the nitrogen atom at the third position of thymine
Uniqueness: this compound is unique due to its specific alkylation at the fourth oxygen position, which has distinct effects on DNA structure and function compared to other alkylated thymidine derivatives. This specificity makes it a valuable tool for studying the biological consequences of DNA alkylation .
Properties
IUPAC Name |
4-ethoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-3-18-11-7(2)5-14(12(17)13-11)10-4-8(16)9(6-15)19-10/h5,8-10,15-16H,3-4,6H2,1-2H3/t8-,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVVYDMWOGPALV-IVZWLZJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=O)N(C=C1C)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC(=O)N(C=C1C)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974895 | |
Record name | 1-(2-Deoxypentofuranosyl)-4-ethoxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59495-22-6 | |
Record name | O4-Ethylthymidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59495-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O(4)-Ethylthymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059495226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-4-ethoxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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